An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a fluorinated biaryl nitrile of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, properties, synthesis, and potential applications.
Molecular Identity and Physicochemical Properties
3-(2-Fluoro-5-methylphenyl)benzonitrile is a biaryl compound featuring a benzonitrile ring linked to a 2-fluoro-5-methylphenyl moiety. The presence of the fluorine atom and the nitrile group imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential as a scaffold in drug design.[1][2]
Table 1: Chemical and Physical Properties of 3-(2-Fluoro-5-methylphenyl)benzonitrile
| Property | Value | Source |
| CAS Number | 1365272-20-3 | [3], [4] |
| Molecular Formula | C₁₄H₁₀FN | [3], [4] |
| Molecular Weight | 211.23 g/mol | [3], [4] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran (predicted) | Inferred from similar compounds |
Spectroscopic Characterization
Detailed experimental spectral data for 3-(2-Fluoro-5-methylphenyl)benzonitrile is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The methyl group would appear as a singlet, likely in the range of 2.2-2.5 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the nitrile carbon (typically around 118-120 ppm), and the methyl carbon (around 20 ppm). The carbon atoms on the fluorinated ring will show coupling with the fluorine atom (¹JCF, ²JCF, etc.).
-
FT-IR: The infrared spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and a C-F stretching vibration.[5][6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 211.23. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the bond between the two aromatic rings.
Synthesis and Reaction Chemistry
The primary and most efficient method for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms the C-C bond between the two aromatic rings.
Synthetic Workflow: Suzuki-Miyaura Coupling
The synthesis involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Caption: Synthetic workflow for 3-(2-Fluoro-5-methylphenyl)benzonitrile via Suzuki-Miyaura coupling.
Experimental Protocol (Exemplary)
The following is a generalized, yet detailed, protocol for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile based on standard Suzuki-Miyaura coupling procedures.[7][8]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: A degassed solvent mixture, such as toluene/water (4:1), is added to the flask, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq).
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(2-Fluoro-5-methylphenyl)benzonitrile.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields. Therefore, maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction. Degassing the solvent removes dissolved oxygen.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(2-fluoro-5-methylphenyl)benzonitrile scaffold is a "privileged structure" in medicinal chemistry. The biaryl motif is present in numerous biologically active compounds, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups.
While specific drug candidates containing the exact 3-(2-Fluoro-5-methylphenyl)benzonitrile structure are not prominently reported, numerous related structures have shown significant pharmacological activity. For instance, fluorinated biaryl compounds are explored as inhibitors of various enzymes and as modulators of receptors. The structural motif present in 3-(2-Fluoro-5-methylphenyl)benzonitrile makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs targeting a range of diseases, including cancer, inflammation, and neurological disorders.[9][10]
Caption: Logical relationship of the core scaffold to drug discovery potential.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13][14]
-
Toxicology: Benzonitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. The nitrile group can potentially be metabolized to release cyanide, although this is not always the primary metabolic pathway for complex nitriles. Organofluorine compounds may also have unique toxicological profiles. A thorough toxicological assessment has not been published for this specific compound.
-
First Aid:
Disclaimer: This safety information is based on general knowledge of related chemical compounds. Always consult a comprehensive and specific Safety Data Sheet before handling this chemical.
Conclusion
3-(2-Fluoro-5-methylphenyl)benzonitrile is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features suggest significant potential for the development of novel therapeutics. Further research into its properties and biological activities is warranted to fully explore its utility in drug discovery and materials science.
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